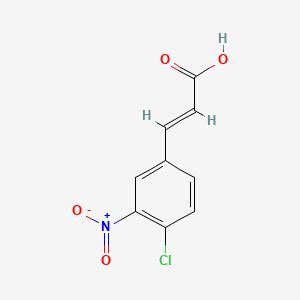

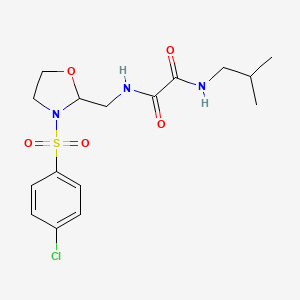

3-(2-fluorobenzyl)-2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

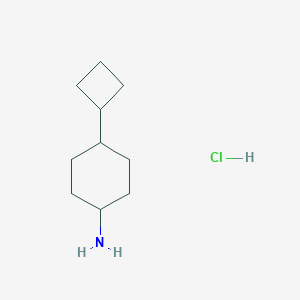

The compound “3-(2-fluorobenzyl)-2,4-dioxo-N-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom. The presence of fluorine and amide groups suggests that this compound might have interesting chemical and biological properties .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the pyrimidine and pyridine rings, as well as the fluorobenzyl and amide groups. Fluoropyridines are generally less reactive than their chlorinated and brominated analogues .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the fluorine atom, the pyrimidine and pyridine rings, and the amide group. Fluorine is a highly electronegative atom, which could influence the polarity, solubility, and reactivity of the compound .Applications De Recherche Scientifique

Metabolic Studies and Drug Discovery

19F-nuclear magnetic resonance (NMR) spectroscopy has been employed extensively to support drug discovery, including the study of HIV integrase inhibitors. The metabolic fate and excretion balance of related compounds were investigated in animal models, highlighting the utility of 19F-NMR in quantitative metabolism and excretion data (Monteagudo et al., 2007).

Novel Synthetic Routes and Derivatives

Research into novel pyrimidine derivatives, including the synthesis of various thieno[2,3-b]pyridine carboxamides, has been reported. These studies showcase the versatility of pyrimidine scaffolds in drug design and the development of new synthetic methodologies (Bakhite et al., 2005).

Antitumor Activities

The synthesis and evaluation of pyrimidine derivatives of L-ascorbic acid for antitumor activities have been explored. Certain derivatives exhibited significant antitumor activities against various cancer cell lines, demonstrating the potential of pyrimidine derivatives in cancer therapy (Raić-Malić et al., 2000).

Analgesic Properties

The chemical modification of pyridine and pyrimidine moieties has been investigated to optimize biological properties, including analgesic effects. This research contributes to the development of new analgesic compounds with enhanced efficacy (Ukrainets et al., 2015).

HIV Integrase Inhibitors

Structural and crystalline analysis of HIV integrase inhibitors highlights the significance of molecular architecture in drug efficacy. Intramolecular hydrogen bonding and crystal packing features are crucial for the activity of these compounds (Yamuna et al., 2013).

Mécanisme D'action

Target of Action

The primary target of this compound is the soluble guanylate cyclase (sGC) . sGC is present in various cell types, including the smooth muscle cells of blood vessels . It plays a crucial role in mediating various physiological and tissue-protective effects .

Mode of Action

The compound acts as a sGC stimulator . It stimulates sGC and cyclic guanosine monophosphate (cGMP) production independently of nitric oxide (NO) and enhances the effects of NO by stabilizing the NO-sGC binding . This dual mode of action allows it to enhance the cGMP pathway in both normal and low-NO conditions .

Biochemical Pathways

The compound affects the NO-sGC-cGMP pathway . By stimulating sGC and enhancing cGMP production, it mediates various physiological effects, including peripheral, coronary, and pulmonary vasorelaxation, inhibition of smooth muscle proliferation, and modulation of leukocyte recruitment and platelet function .

Pharmacokinetics

The compound demonstrates virtually complete absorption and increased exposure with food . It has high oral bioavailability when taken with food (93.0%) with dose-proportional pharmacokinetics in healthy volunteers . The compound is a low-clearance drug, with a half-life of approximately 20 h in healthy volunteers and 30 h in patients with heart failure (HF) with reduced ejection fraction (HFrEF) . Most drug metabolism is achieved by glucuronidation .

Result of Action

The pharmacodynamic effects of the compound are expected from its pharmacological mechanism of action, i.e., relaxation of the smooth muscles in the vasculature leading to changes in hemodynamics . In patients with HFrEF, no meaningful exposure-response relationships for the incidence of symptomatic hypotension or syncope were evident .

Action Environment

Environmental factors such as food intake can influence the compound’s action, efficacy, and stability . For instance, the compound has increased exposure when taken with food . Additionally, the compound has low potential as a perpetrator to affect exposure and/or pharmacodynamic effects of drugs commonly prescribed in patients with heart failure .

Propriétés

IUPAC Name |

3-[(2-fluorophenyl)methyl]-2,4-dioxo-N-pyridin-3-yl-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN4O3/c18-14-6-2-1-4-11(14)10-22-16(24)13(9-20-17(22)25)15(23)21-12-5-3-7-19-8-12/h1-9H,10H2,(H,20,25)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNVMCFEBOTLFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C(=CNC2=O)C(=O)NC3=CN=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2751799.png)

![6-Chloro-N-[[1-(hydroxymethyl)-2-phenylcyclopropyl]methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2751800.png)

![[4-(Hexyloxy)phenyl]methanol](/img/structure/B2751808.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2751809.png)

![N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester](/img/structure/B2751820.png)